![molecular formula C21H23N3 B12898875 2-[(4-Phenylpiperidin-1-yl)methyl]quinolin-6-amine CAS No. 832101-97-0](/img/structure/B12898875.png)
2-[(4-Phenylpiperidin-1-yl)methyl]quinolin-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-Phenylpiperidin-1-yl)methyl]quinolin-6-amine is a complex organic compound that features a quinoline ring system substituted with a phenylpiperidine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Phenylpiperidin-1-yl)methyl]quinolin-6-amine typically involves multi-step organic reactionsThe reaction conditions often include the use of strong bases, solvents like dimethylformamide (DMF), and catalysts such as palladium on carbon (Pd/C) for hydrogenation steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(4-Phenylpiperidin-1-yl)methyl]quinolin-6-amine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Typically involves hydrogenation using catalysts like Pd/C.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring or the piperidine moiety.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: Hydrogen gas in the presence of Pd/C.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce fully hydrogenated derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(4-Phenylpiperidin-1-yl)methyl]quinolin-6-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-[(4-Phenylpiperidin-1-yl)methyl]quinolin-6-amine involves its interaction with specific molecular targets. It may act on neurotransmitter receptors or enzymes, modulating their activity. The exact pathways can vary depending on the specific biological context, but it often involves binding to active sites and altering the function of the target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-Phenylpiperidin-1-yl)ethanamine
- 2-(4-Phenylpiperidin-1-yl)methylidene]cycloheptan-1-one
- 2-(4-Phenylpiperidin-1-yl)methyl]-1-benzothiophen-5-amine
Uniqueness
What sets 2-[(4-Phenylpiperidin-1-yl)methyl]quinolin-6-amine apart is its unique combination of the quinoline and phenylpiperidine structures, which may confer distinct pharmacological properties not seen in other similar compounds .
Eigenschaften
CAS-Nummer |
832101-97-0 |
|---|---|
Molekularformel |
C21H23N3 |
Molekulargewicht |
317.4 g/mol |
IUPAC-Name |
2-[(4-phenylpiperidin-1-yl)methyl]quinolin-6-amine |
InChI |
InChI=1S/C21H23N3/c22-19-7-9-21-18(14-19)6-8-20(23-21)15-24-12-10-17(11-13-24)16-4-2-1-3-5-16/h1-9,14,17H,10-13,15,22H2 |
InChI-Schlüssel |
FKDWIFDBEKDYPT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1C2=CC=CC=C2)CC3=NC4=C(C=C3)C=C(C=C4)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(4-Methylphenyl)-4-phenyl-1H-pyrazol-3-yl]acetamide](/img/structure/B12898793.png)
![4-[5-(2-Chlorophenyl)-4-phenyl-1,3-oxazol-2-yl]-N,N-dipropylaniline](/img/structure/B12898798.png)
![Benzofuran, 4,5,6,7-tetrahydro-2-phenyl-4-[(3-phenyl-2-propynyl)oxy]-](/img/structure/B12898803.png)
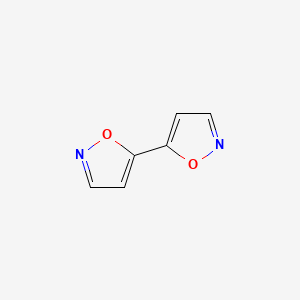
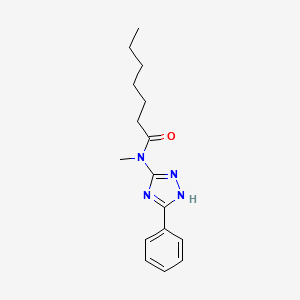
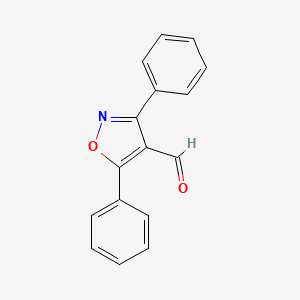

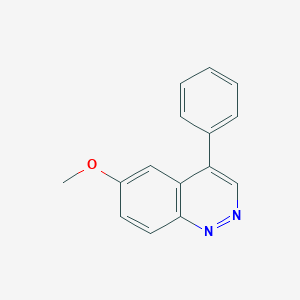
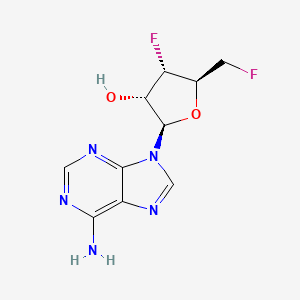


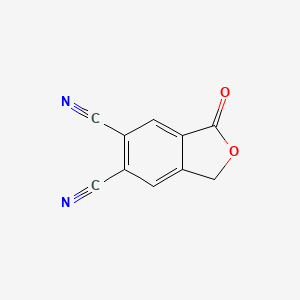
![N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-methoxybenzamide](/img/structure/B12898859.png)

